Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]
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Overview
Description
Spiro[cyclopropane-1,2’-pyrimido[1,2-a]pyrimidine] is a heterocyclic compound characterized by a unique spirocyclic structure. This compound features a cyclopropane ring fused to a pyrimido[1,2-a]pyrimidine core, making it an interesting subject for chemical and pharmaceutical research due to its potential biological activities and structural complexity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,2’-pyrimido[1,2-a]pyrimidine] typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropane derivatives with pyrimidine precursors under acidic or basic conditions can yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for Spiro[cyclopropane-1,2’-pyrimido[1,2-a]pyrimidine] are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,2’-pyrimido[1,2-a]pyrimidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Spiro[cyclopropane-1,2’-pyrimido[1,2-a]pyrimidine] is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
Biologically, this compound has shown potential in various assays, indicating possible antimicrobial and antifungal activities. Its structural features allow it to interact with biological targets in unique ways, making it a candidate for drug development .
Medicine
In medicine, Spiro[cyclopropane-1,2’-pyrimido[1,2-a]pyrimidine] is being explored for its potential therapeutic applications. Preliminary studies suggest it may have activity against certain types of cancer cells, although more research is needed to confirm these findings .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or unique electronic characteristics .
Mechanism of Action
The mechanism by which Spiro[cyclopropane-1,2’-pyrimido[1,2-a]pyrimidine] exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets are still under investigation, but its spirocyclic structure is believed to play a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Pyrimido[1,2-a]indoles: These compounds exhibit antifungal and hypoglycemic activities and are used in pharmaceutical research.
Uniqueness
Spiro[cyclopropane-1,2’-pyrimido[1,2-a]pyrimidine] stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
754213-70-2 |
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Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine] |
InChI |
InChI=1S/C9H9N3/c1-5-10-8-11-9(2-3-9)4-7-12(8)6-1/h1,4-7H,2-3H2 |
InChI Key |
LIXCLHXJAGHMOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
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